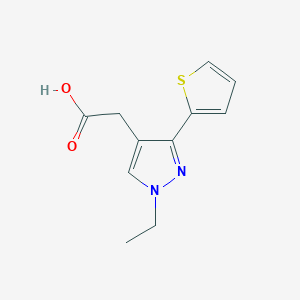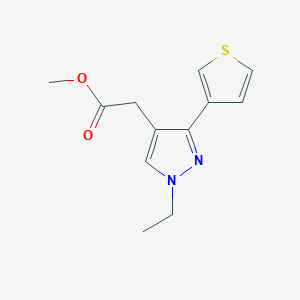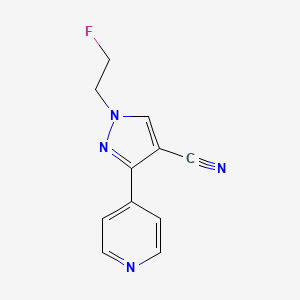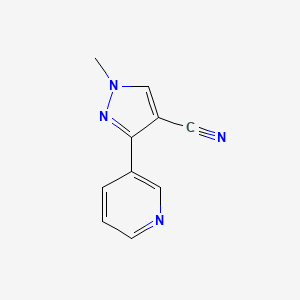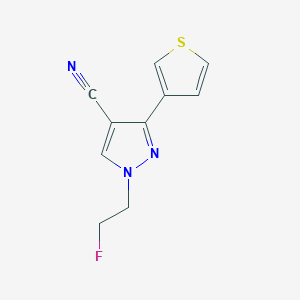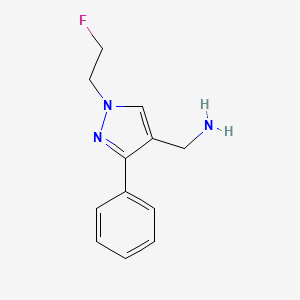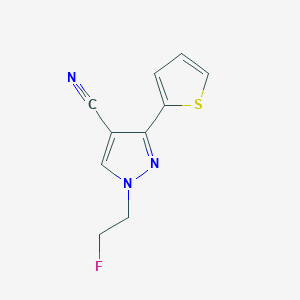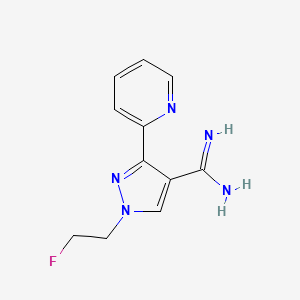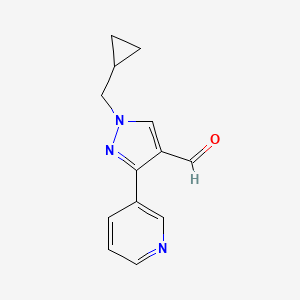
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one is a synthetic compound that features a unique combination of functional groups, including an aminomethyl triazole and a piperidinyl ethanone. The fusion of these groups imparts distinctive chemical properties, making it valuable in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1 : One approach to synthesizing this compound involves the cycloaddition reaction between an azide and an alkyne to form the 1H-1,2,3-triazole ring, followed by alkylation to attach the piperidinyl group.
Method 2 : An alternative route includes the condensation of 4-(aminomethyl)-1H-1,2,3-triazole with 3-chloropiperidine in the presence of a base, yielding the target compound.
Reaction Conditions : Typical conditions include using a copper(I) catalyst for the cycloaddition reaction at room temperature, whereas the condensation might require elevated temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods:
The compound can be produced on an industrial scale using continuous flow reactors to ensure consistent quality and high yield. Key factors include precise control over reaction parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation : The compound can undergo oxidation at the piperidinyl moiety, forming a variety of oxidized derivatives.
Reduction : Reduction reactions primarily target the carbonyl group in the ethanone structure, converting it to an alcohol.
Substitution : Nucleophilic substitution reactions can modify the aminomethyl group, introducing different substituents for customized properties.
Common Reagents and Conditions:
Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution : Conditions often involve solvents like dimethylformamide (DMF) and bases such as triethylamine.
Major Products Formed:
Oxidation Products : Oxidized piperidinyl derivatives.
Reduction Products : Corresponding alcohols.
Substitution Products : A range of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
The compound is used as a building block for creating complex molecules in organic synthesis.
Biology:
It serves as a probe for studying biochemical pathways, thanks to its ability to interact with specific biological targets.
Medicine:
Industry:
Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets like enzymes and receptors. The aminomethyl triazole group allows for binding to active sites, while the piperidinyl moiety modulates the interaction, leading to desired biological outcomes. Specific pathways include inhibition of certain enzymes or activation of receptor-mediated signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)propan-1-one : Shares the triazole and piperidinyl structure but with different alkyl chain lengths.
1-(3-(4-aminomethylphenyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one : Features an aromatic ring instead of the ethano group.
1-(3-(1H-1,2,3-triazol-1-yl)methyl)piperazin-1-yl)ethan-1-one : Substitutes the piperidinyl group with a piperazinyl group.
Uniqueness : This compound stands out due to its specific combination of the aminomethyl triazole and piperidinyl ethanone groups, offering a unique set of chemical and biological properties not commonly found in similar structures. This uniqueness provides a versatile platform for diverse applications in research and industry.
There you have it, a detailed exploration of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one. This compound really brings out the best in what chemistry has to offer in terms of synthesis and applications. Anything you’d like to explore further?
Properties
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(17)15-4-2-3-10(6-15)7-16-8-11(5-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEROCFFNYMBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


